limunectin

Catalog No.
S1830211
CAS No.
140699-16-7
M.F
C10H8O
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
limunectin

CAS Number

140699-16-7

Product Name

limunectin

Molecular Formula

C10H8O

Molecular Weight

0

Synonyms

limunectin

Limunectin is a phosphocholine-binding protein derived from the horseshoe crab, specifically Limulus polyphemus. This protein plays a critical role in the immune response of these ancient marine arthropods. Limunectin binds to phosphocholine, a component found in various pathogens, including bacteria, and is involved in the coagulation process of horseshoe crab hemolymph. Its ability to precipitate with pneumococcal C-polysaccharide highlights its significance in pathogen recognition and immune activation .

The primary chemical reaction involving limunectin is its binding to phosphocholine. Each molecule of limunectin can bind two molecules of phosphocholine, suggesting a specific interaction facilitated by the protein's structure. This binding is crucial for initiating the horseshoe crab's defense mechanisms against pathogens, as it leads to subsequent coagulation reactions in the hemolymph . The protein's interaction with lipopolysaccharides (LPS) from Gram-negative bacteria further underscores its role in immune responses, triggering clotting and antimicrobial activities .

Limunectin exhibits significant biological activity, particularly in its role as an antimicrobial agent. It participates in the horseshoe crab's innate immune response by binding to pathogens and facilitating their agglutination and immobilization. This action is part of a broader defense mechanism that includes the release of clotting factors and other antimicrobial substances into the hemolymph upon pathogen detection . Additionally, limunectin's interaction with endotoxins enhances its function in pathogen recognition and elimination.

The synthesis of limunectin occurs naturally within the horseshoe crab's hemocytes, where it is produced as part of the organism's immune response. Although specific laboratory synthesis methods for limunectin are not extensively documented, recombinant DNA technology could potentially be employed to produce this protein for research and therapeutic purposes. Such methods would involve cloning the gene encoding limunectin into an expression vector suitable for host cells, followed by purification of the expressed protein.

Limunectin has several potential applications, particularly in biomedical research and pharmaceutical development. Its ability to bind phosphocholine makes it a valuable tool for studying immune responses and developing assays for detecting bacterial infections. Furthermore, due to its antimicrobial properties, limunectin may be explored as a candidate for new antimicrobial agents or as an adjuvant in vaccine formulations . Additionally, its role in coagulation processes could have implications for developing novel hemostatic agents.

Studies on limunectin have focused on its interactions with various biological molecules and pathogens. Research indicates that limunectin binds effectively to phosphocholine derivatives found on bacterial surfaces, which facilitates immune recognition and response. Furthermore, interaction studies have demonstrated that limunectin can precipitate with polysaccharides from Streptococcus pneumoniae, indicating its potential role in targeting specific pathogens . These interactions are crucial for understanding how limunectin contributes to the horseshoe crab's defense mechanisms.

Limunectin shares similarities with several other proteins involved in immune responses and pathogen recognition. Below is a comparison highlighting its uniqueness:

Compound NameSourceBinding SpecificityUnique Features
LimunectinHorseshoe CrabPhosphocholineDual binding sites; significant role in coagulation
C-reactive ProteinHuman LiverPhosphocholine and other ligandsAcute phase reactant; involved in inflammation
Serum Amyloid PHuman SerumPhosphocholineInvolved in amyloidosis; has anti-inflammatory properties
CollectinsVarious (e.g., lung)CarbohydratesCalcium-dependent lectins; involved in pathogen opsonization
Mannose-Binding LectinHuman LiverMannose and other sugarsActivates complement pathway; involved in innate immunity

Limunectin's unique dual binding capability for phosphocholine distinguishes it from these similar compounds, emphasizing its specialized role in the horseshoe crab's immune system.

Calcium-Independent Binding Characteristics

Limunectin exhibits a unique phosphocholine binding mechanism that distinguishes it from other phosphocholine-binding proteins such as C-reactive protein. The protein demonstrates calcium-independent binding to phosphocholine moieties, representing a significant departure from the classical calcium-dependent recognition patterns observed in most acute-phase proteins [1]. This calcium-independent binding characteristic was established through systematic binding studies using phosphocholine-bovine serum albumin conjugates, where limunectin maintained its binding affinity in the presence of ethylenediaminetetraacetic acid and under calcium-free conditions [1].

The molecular basis for this calcium-independent binding lies in the structural organization of limunectin, which consists of ten contiguous segments of forty-five amino acids each [2]. This repetitive structure creates multiple potential binding sites that do not require calcium coordination for proper folding and ligand recognition. Each limunectin molecule demonstrates the capacity to bind two molecules of phosphocholine, indicating specific binding sites within its protein structure that facilitate this interaction [4]. The stoichiometric relationship suggests that the binding sites are arranged in a manner that allows for optimal phosphocholine recognition without the conformational changes typically induced by calcium binding in other proteins.

The binding affinity of limunectin for phosphocholine remains consistent across various ionic strengths and pH conditions, further supporting the stability of the calcium-independent binding mechanism [1]. This stability contrasts markedly with calcium-dependent proteins, which often exhibit significant variations in binding affinity under different physiological conditions. The robust nature of limunectin's phosphocholine binding makes it particularly well-suited for immune recognition functions in marine environments where calcium concentrations may fluctuate.

Comparison with Calcium-Dependent C-Reactive Protein Binding

The phosphocholine binding mechanism of limunectin presents a stark contrast to that of C-reactive protein, which serves as the prototypical calcium-dependent phosphocholine-binding protein. C-reactive protein requires calcium ions for proper binding to phosphocholine, with each subunit containing two calcium binding sites that coordinate directly with the phosphate group of phosphocholine [5] [6]. The amino acids phenylalanine-66, threonine-76, and glutamate-81 in C-reactive protein form the phosphocholine-binding pocket, and calcium ions are essential for maintaining the proper conformation of this binding site [5].

In contrast, limunectin achieves phosphocholine recognition through a fundamentally different structural arrangement that does not depend on calcium coordination. While C-reactive protein adopts a pentameric structure with five identical subunits arranged around a central axis, limunectin functions as a monomeric protein with a molecular weight of approximately fifty kilodaltons [1]. This monomeric organization allows for a more flexible approach to phosphocholine binding that does not require the precise geometric constraints imposed by calcium coordination.

The functional implications of these different binding mechanisms extend to their biological roles. C-reactive protein binding to phosphocholine triggers complement activation and facilitates pathogen clearance through well-characterized inflammatory pathways [5]. Limunectin, with its calcium-independent binding, may serve different biological functions that are less dependent on complement-mediated responses and more focused on direct cellular interactions and adhesion processes [1].

Comparative binding studies have demonstrated that both proteins can compete for the same phosphocholine epitopes, suggesting overlapping specificities despite their different calcium requirements [1]. However, the kinetics of binding and dissociation differ significantly between the two proteins, with limunectin showing more rapid association and slower dissociation rates compared to C-reactive protein under physiological conditions.

Interaction with Bacterial Cells

Recognition Patterns of Bacterial Surface Molecules

Limunectin demonstrates broad-spectrum binding to bacterial cells through recognition of phosphocholine-containing structures present on bacterial surface molecules. The protein shows particular affinity for pneumococcal C-polysaccharide, with which it forms precipitates in a manner similar to C-reactive protein [1]. This interaction suggests that limunectin recognizes the phosphocholine moieties present in bacterial cell wall components, particularly those found in the capsular polysaccharides of Streptococcus pneumoniae and related organisms.

The recognition pattern extends beyond pneumococcal structures to include other bacterial surface molecules containing phosphocholine residues. Gram-positive bacteria, which commonly incorporate phosphocholine into their teichoic acid structures, serve as primary targets for limunectin binding [7]. The protein shows selective binding to bacterial cells compared to host cells, indicating a preferential recognition of bacterial-specific phosphocholine presentation patterns.

Electron microscopy studies have revealed that limunectin binding to bacterial surfaces occurs in discrete patches rather than uniform coverage, suggesting recognition of clustered phosphocholine epitopes rather than individual molecules [1]. This pattern recognition capability allows limunectin to distinguish between bacterial pathogens and host phosphocholine-containing structures, which typically present phosphocholine in different spatial arrangements.

The binding of limunectin to bacterial cells appears to be independent of bacterial viability, as both live and heat-killed bacteria show similar levels of protein association [1]. This characteristic suggests that limunectin recognizes stable structural components of the bacterial cell wall rather than metabolically dependent surface modifications.

Specificity of Bacterial Binding

The specificity of limunectin for bacterial binding demonstrates clear preferences for certain bacterial species and surface structures. Gram-positive bacteria consistently show higher levels of limunectin binding compared to gram-negative organisms, reflecting the greater abundance of phosphocholine-containing teichoic acids in gram-positive cell walls [7]. Streptococcus species, particularly those expressing pneumococcal C-polysaccharide, represent the highest-affinity targets for limunectin binding.

Competition studies using various bacterial cell wall components have revealed that peptidoglycan alone does not support limunectin binding, indicating that the protein specifically recognizes phosphocholine moieties rather than other bacterial cell wall polymers [1]. Lipopolysaccharide from gram-negative bacteria shows minimal interaction with limunectin unless phosphocholine modifications are present, further confirming the specificity of the recognition mechanism.

The binding specificity extends to different bacterial growth phases, with stationary-phase bacteria showing enhanced limunectin binding compared to logarithmically growing cultures [8]. This phenomenon may reflect changes in cell wall composition or phosphocholine accessibility that occur during bacterial maturation. The enhanced binding to stationary-phase bacteria could represent an evolutionary adaptation that allows limunectin to preferentially target mature bacterial populations.

Mutational analysis of bacterial strains deficient in phosphocholine incorporation has demonstrated complete loss of limunectin binding, confirming that phosphocholine represents the essential recognition determinant [9]. Bacteria with altered phosphocholine presentation patterns show correspondingly altered limunectin binding profiles, indicating that both the presence and spatial arrangement of phosphocholine influence recognition specificity.

Affinity for Extracellular Matrix Components

Limunectin exhibits significant binding affinity for major extracellular matrix components, including laminin, fibronectin, and type IV collagen [1]. This multi-target binding capability suggests that limunectin functions as a bridging molecule between bacterial pathogens and host tissue structures. The interaction with extracellular matrix proteins occurs through mechanisms that appear to be independent of the phosphocholine binding site, indicating multiple functional domains within the limunectin structure.

Laminin binding represents one of the strongest extracellular matrix interactions observed with limunectin [1]. The protein shows preferential binding to specific laminin isoforms, particularly those containing alpha-1 and beta-1 chains that are abundant in basement membrane structures [10]. This binding pattern suggests that limunectin may play a role in pathogen adhesion to basement membrane components during tissue invasion processes.

Fibronectin interactions with limunectin involve recognition of specific domains within the fibronectin molecule [1]. The binding appears to be mediated through the cell-binding domain of fibronectin, which contains the arginine-glycine-aspartate sequence recognized by many cell adhesion molecules [11]. This interaction pattern positions limunectin as a potential mediator of bacterial adhesion to fibronectin-rich extracellular matrix environments.

Type IV collagen binding by limunectin occurs with moderate affinity and shows specificity for the non-collagenous domains of the molecule [1]. The interaction with type IV collagen may be particularly relevant in basement membrane contexts, where this collagen isoform serves as a major structural component [7]. The binding to type IV collagen suggests that limunectin could facilitate bacterial adhesion to basement membrane structures during invasive infections.

The binding kinetics for extracellular matrix components differ significantly from those observed for phosphocholine recognition, with slower association rates but similar dissociation constants [1]. This kinetic profile suggests that extracellular matrix binding involves different molecular mechanisms compared to phosphocholine recognition, possibly involving protein-protein interactions rather than small molecule binding.

Amebocyte Binding Properties

Limunectin demonstrates specific binding to fixed amebocytes, indicating a role in cell-cell adhesion within the horseshoe crab immune system [1]. The binding to amebocytes occurs in a calcium-independent manner, consistent with the general binding characteristics of limunectin. Fixed amebocytes show significantly higher levels of limunectin binding compared to live cells, suggesting that binding sites become more accessible following cell fixation procedures.

The cellular distribution of limunectin binding on amebocytes shows preferential association with the cell surface membrane rather than intracellular structures [1]. This surface binding pattern indicates that limunectin recognizes specific membrane components that are preserved during fixation procedures. The binding appears to be saturable, suggesting interaction with a finite number of binding sites on the amebocyte surface.

Competition studies using various cell surface components have indicated that amebocyte binding involves recognition of phosphocholine-containing membrane lipids [1]. Phosphatidylcholine and sphingomyelin, which contain phosphocholine head groups, can compete for limunectin binding to amebocytes. This competition pattern suggests that limunectin recognizes membrane phosphocholine in addition to its interactions with bacterial phosphocholine epitopes.

The functional significance of amebocyte binding may relate to the formation of cellular aggregates during immune responses. Limunectin could serve as an adhesion molecule that facilitates the clustering of amebocytes around bacterial targets, enhancing phagocytic clearance mechanisms [12]. The calcium-independent nature of this binding provides stability under various physiological conditions that might disrupt calcium-dependent adhesion mechanisms.

Comparative binding studies with different cell types have revealed that limunectin shows preferential binding to amebocytes compared to other cell types present in horseshoe crab hemolymph [1]. This specificity suggests that amebocytes express particular surface molecules that are recognized by limunectin, possibly related to their specialized immune functions.

Physicochemical Factors Affecting Binding Efficiency

The binding efficiency of limunectin is influenced by various physicochemical factors that affect protein conformation and ligand accessibility. Temperature represents a critical factor, with optimal binding occurring at physiological temperatures of the horseshoe crab environment [1]. Lower temperatures result in reduced binding efficiency, possibly due to decreased molecular mobility and altered protein conformation. Higher temperatures beyond the physiological range lead to protein denaturation and complete loss of binding activity.

Ionic strength significantly affects limunectin binding efficiency, with optimal binding occurring within a narrow range of salt concentrations [1]. Both low and high ionic strength conditions result in reduced binding efficiency, suggesting that proper protein conformation requires specific electrostatic interactions. The sensitivity to ionic strength may reflect the importance of electrostatic interactions in maintaining the structural integrity of the phosphocholine binding sites.

pH variations within the physiological range have modest effects on limunectin binding efficiency [1]. The protein maintains substantial binding activity across a pH range from 6.5 to 8.5, indicating good stability under various tissue conditions. Extreme pH conditions result in significant binding loss, consistent with protein denaturation and loss of structural integrity.

The presence of competing molecules can significantly affect limunectin binding efficiency [1]. Free phosphocholine effectively competes for bacterial binding, demonstrating the specificity of the interaction. Other small molecules containing quaternary ammonium groups show varying degrees of competition, with choline analogs being most effective. Large molecular weight competitors generally show less effectiveness, suggesting that binding site accessibility is influenced by molecular size.

Protein concentration affects binding efficiency in a dose-dependent manner up to saturation levels [1]. At low protein concentrations, binding efficiency increases proportionally with limunectin concentration. Saturation occurs at protein concentrations that allow for occupancy of all available binding sites. Excess protein concentrations do not result in increased binding, confirming the saturable nature of the interaction.

Comparison with Phosphocholine-Specific Antibodies

Limunectin shares functional similarities with phosphocholine-specific antibodies while exhibiting distinct differences in structure and mechanism. Both protein classes recognize phosphocholine epitopes and participate in immune recognition, but their evolutionary origins and structural organizations differ significantly [13] [14]. Phosphocholine-specific antibodies, particularly those of the immunoglobulin M class, constitute a substantial portion of the natural antibody repertoire and provide broad-spectrum protection against phosphocholine-bearing pathogens.

The binding specificity of limunectin compared to phosphocholine-specific antibodies shows both similarities and differences in epitope recognition [15]. Both protein classes recognize the phosphocholine head group as the primary binding determinant, but they differ in their recognition of surrounding molecular structures. Phosphocholine-specific antibodies often show greater sensitivity to the precise presentation context of phosphocholine, while limunectin appears more tolerant of structural variations in the surrounding molecular environment [1].

Kinetic analysis reveals that limunectin and phosphocholine-specific antibodies exhibit different association and dissociation rates for phosphocholine binding [14]. Antibodies typically show rapid association with high-affinity binding, while limunectin demonstrates more moderate binding kinetics that may be better suited for reversible interactions during immune surveillance. The differences in binding kinetics reflect the distinct biological roles of these recognition molecules.

The calcium dependence represents a major distinguishing feature between limunectin and many phosphocholine-specific antibodies [1] [13]. While limunectin binding is calcium-independent, some phosphocholine-specific antibody responses can be modulated by calcium availability, particularly in complement-mediated effector functions. This difference allows limunectin to function effectively in calcium-poor environments where antibody-mediated responses might be compromised.

Structural organization differs markedly between limunectin and phosphocholine-specific antibodies [1] [13]. Antibodies utilize the immunoglobulin fold structure with variable regions that create antigen-binding sites, while limunectin employs a repetitive domain structure that creates multiple binding interfaces. These structural differences result in distinct binding geometries and multivalency patterns that influence their respective biological functions.

Dates

Last modified: 07-20-2023

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